Ethyl 1-{2-benzyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}piperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 1-{2-benzyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}piperidine-4-carboxylate is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The unique structure of this compound, which includes a triazolopyrimidine core fused with a piperidine ring, makes it a subject of interest in medicinal chemistry and pharmaceutical research .
Preparation Methods
The synthesis of Ethyl 1-{2-benzyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}piperidine-4-carboxylate typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . Industrial production methods may involve scale-up reactions and late-stage functionalization to enhance synthetic utility .
Chemical Reactions Analysis
Ethyl 1-{2-benzyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Condensation: It can participate in condensation reactions to form larger, more complex molecules.
Scientific Research Applications
Ethyl 1-{2-benzyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}piperidine-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is explored for its potential neuroprotective and anti-neuroinflammatory properties.
Pharmaceutical Research: The compound is studied for its potential use in treating neurodegenerative diseases, ischemic stroke, and traumatic brain injury.
Material Sciences: It has applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 1-{2-benzyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}piperidine-4-carboxylate involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . The compound interacts with molecular targets such as ATF4 and NF-kB proteins, leading to neuroprotective and anti-inflammatory effects .
Comparison with Similar Compounds
Ethyl 1-{2-benzyl-5-methyl-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL}piperidine-4-carboxylate can be compared with other triazolopyrimidine derivatives. Similar compounds include:
7-aryl-5-methyl-2-amino-triazolopyrimidines: These compounds have shown potential in inhibiting influenza virus RNA polymerase.
Triazole-pyrimidine hybrids: These compounds exhibit neuroprotective and anti-neuroinflammatory properties.
Thiadiazoles and thioamides: These compounds are known for their antimicrobial and anticancer activities.
The uniqueness of this compound lies in its specific structure, which allows it to interact with multiple molecular targets and exhibit diverse biological activities.
Properties
IUPAC Name |
ethyl 1-(2-benzyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-3-28-20(27)17-9-11-25(12-10-17)19-13-15(2)22-21-23-18(24-26(19)21)14-16-7-5-4-6-8-16/h4-8,13,17H,3,9-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXHHOXLDMICBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=CC(=NC3=NC(=NN23)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.